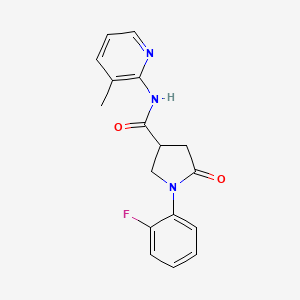

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

This compound belongs to the 5-oxopyrrolidine-3-carboxamide class, characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a fluorophenyl group at position 1 and a 3-methylpyridin-2-ylamide at position 2. Such structural features are common in protease inhibitors and kinase modulators, though specific therapeutic applications for this compound remain uncharacterized in the provided literature .

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-11-5-4-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-7-3-2-6-13(14)18/h2-8,12H,9-10H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNJWZWWFLXWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and methylpyridinyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Properties

Fluorofenidone exhibits a range of pharmacological activities, primarily attributed to its ability to modulate biological pathways involved in disease processes. Key properties include:

- Antifibrotic Activity : Research indicates that Fluorofenidone can attenuate renal interstitial fibrosis by suppressing NADPH oxidase activity and extracellular matrix (ECM) deposition. This suggests its potential use in treating fibrotic diseases, particularly in the kidneys .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers, making it a candidate for conditions characterized by excessive inflammatory responses.

Renal Diseases

Fluorofenidone has been investigated for its therapeutic effects on renal diseases, particularly chronic kidney disease (CKD). In preclinical studies, it has shown promise in:

- Reducing Fibrosis : By inhibiting pathways that lead to fibrosis, Fluorofenidone may help preserve kidney function in patients with CKD .

- Improving Renal Function : Animal models have indicated that treatment with Fluorofenidone can lead to improvements in renal function metrics.

Cancer Research

The compound's ability to modulate cellular pathways also positions it as a potential agent in cancer therapy:

- Inhibition of Tumor Growth : Preliminary studies suggest that Fluorofenidone may inhibit the proliferation of certain cancer cell lines through its action on specific signaling pathways.

Case Studies and Research Findings

Several studies have documented the effects of Fluorofenidone in various contexts:

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylpyridinyl groups play a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Fluorophenyl Position Matters :

- The 2-fluorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-fluorophenyl analogs (e.g., ). For instance, 4-fluorophenyl derivatives often exhibit enhanced metabolic stability due to reduced oxidative metabolism .

- Substitution at the 3-fluorophenyl position () correlates with CNS activity, likely due to improved blood-brain barrier penetration .

Amide Substituent Influences Bioactivity: Pyridinylamide groups (target compound) are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas thiadiazole or indole-ethyl substituents () shift activity toward antimicrobial or neurotransmitter receptor modulation . Sulfonamide-linked dihydroisoquinoline () introduces polar interactions, reducing cytotoxicity (55.3% vs. 35.5% in other analogs) but compromising cell permeability .

Cytotoxicity and Therapeutic Index :

Biological Activity

1-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics:

- Molecular Weight : 253.28 g/mol

- SMILES Notation : Cc1cccc(c1)C(=O)N[C@H]1CC(=O)N(C1=O)C(C)C=N

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may function as a plasma kallikrein inhibitor , which is significant in the context of inflammatory diseases and certain cardiovascular conditions . The inhibition of plasma kallikrein can lead to reduced bradykinin levels, thereby modulating vascular permeability and inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar compounds, revealing that modifications in the structure could enhance activity against various pathogens. While specific data for our compound is limited, related studies show that similar derivatives exhibit Minimum Inhibitory Concentrations (MICs) ranging from 6.81 μM to 62.5 μM against bacterial strains such as Pseudomonas mirabilis and fungal strains like Aspergillus niger .

Case Studies

-

Case Study on Inhibition of Plasma Kallikrein :

- A series of experiments demonstrated that derivatives similar to this compound effectively inhibited plasma kallikrein in vitro. The most potent compounds showed IC50 values significantly lower than traditional inhibitors, suggesting a promising therapeutic profile for treating conditions related to excessive inflammation.

-

Antitubercular Activity :

- In a comparative study involving various compounds against Mycobacterium tuberculosis, certain derivatives exhibited MIC values that were competitive with established antitubercular drugs such as isoniazid and rifampicin. This indicates potential utility for our compound in tuberculosis treatment strategies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the phenyl and pyridine rings significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Pyridine Ring Modifications : Alterations in the methyl group position on the pyridine ring have been shown to affect binding affinity to target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.